molecular formula C12H19N3O3S2 B14205852 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid CAS No. 770698-10-7

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid

Katalognummer: B14205852
CAS-Nummer: 770698-10-7
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: BWHYMKOOMVKAPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a benzene ring, a sulfonic acid group, and a hydrazinyl group attached to a pentylcarbamothioyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps One common method starts with the sulfonation of benzene to introduce the sulfonic acid groupThe final step involves the attachment of the pentylcarbamothioyl moiety, which can be achieved through a reaction with pentyl isothiocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid is unique due to the presence of the pentylcarbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

770698-10-7

Molekularformel

C12H19N3O3S2

Molekulargewicht

317.4 g/mol

IUPAC-Name

4-[2-(pentylcarbamothioyl)hydrazinyl]benzenesulfonic acid

InChI

InChI=1S/C12H19N3O3S2/c1-2-3-4-9-13-12(19)15-14-10-5-7-11(8-6-10)20(16,17)18/h5-8,14H,2-4,9H2,1H3,(H2,13,15,19)(H,16,17,18)

InChI-Schlüssel

BWHYMKOOMVKAPP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC(=S)NNC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.